Fggftgarksarkrknq
Description
Fggftgarksarkrknq (identifier: 91934903) is an investigative inhibitor targeting the nociceptin receptor (OPRL1), a G protein-coupled receptor involved in pain modulation, anxiety, and addiction pathways . The compound is a peptide characterized by the amino acid sequence F-G-G-F-T-G-A-R-K-S-A-R-K-R-K-N-Q, with a molecular structure that includes multiple positively charged residues (e.g., arginine, lysine) and aromatic groups (e.g., phenylalanine, tyrosine).
Current research positions this compound as a preclinical candidate, with studies focusing on its selectivity, potency, and pharmacokinetic properties.
Properties
Molecular Formula |
C82H137N31O22 |
|---|---|
Molecular Weight |
1909.2 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C82H137N31O22/c1-44(101-63(119)42-100-78(133)65(46(3)115)113-76(131)57(38-48-21-8-5-9-22-48)103-64(120)41-98-62(118)40-99-68(123)49(86)37-47-19-6-4-7-20-47)66(121)104-53(26-16-34-95-80(89)90)70(125)108-52(25-12-15-33-85)74(129)112-59(43-114)77(132)102-45(2)67(122)105-54(27-17-35-96-81(91)92)71(126)106-50(23-10-13-31-83)69(124)109-55(28-18-36-97-82(93)94)72(127)107-51(24-11-14-32-84)73(128)111-58(39-61(88)117)75(130)110-56(79(134)135)29-30-60(87)116/h4-9,19-22,44-46,49-59,65,114-115H,10-18,23-43,83-86H2,1-3H3,(H2,87,116)(H2,88,117)(H,98,118)(H,99,123)(H,100,133)(H,101,119)(H,102,132)(H,103,120)(H,104,121)(H,105,122)(H,106,126)(H,107,127)(H,108,125)(H,109,124)(H,110,130)(H,111,128)(H,112,129)(H,113,131)(H,134,135)(H4,89,90,95)(H4,91,92,96)(H4,93,94,97)/t44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 |
InChI Key |
VULLMZOQBGUKAT-VUXBHJHDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Arg14,Lys15]-Nociceptin involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like [Arg14,Lys15]-Nociceptin often employs automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to enhance efficiency and reduce costs .
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Reduction reactions can reverse oxidation, restoring the original peptide structure.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products:
Oxidation: Sulfoxides and disulfides.
Reduction: Restored peptide structure.
Substitution: Peptide analogs with modified amino acid sequences
Chemistry:
Peptide Synthesis: [Arg14,Lys15]-Nociceptin serves as a model compound for studying peptide synthesis techniques and optimizing reaction conditions.
Biology:
Receptor Studies: The compound is used to investigate the NOP receptor’s role in various physiological processes, including pain modulation, stress response, and immune function.
Medicine:
Pain Management: Research on [Arg14,Lys15]-Nociceptin aims to develop new analgesics that target the NOP receptor, offering potential alternatives to traditional opioid painkillers.
Neurological Disorders: The compound is studied for its potential therapeutic effects in conditions like anxiety, depression, and addiction.
Industry:
Mechanism of Action
[Arg14,Lys15]-Nociceptin exerts its effects by binding to the NOP receptor, a G-protein-coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways. This activation leads to the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) levels and modulating ion channel activity. The result is a decrease in neuronal excitability and modulation of pain perception .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Fggftgarksarkrknq shares significant sequence homology with other OPRL1-targeting peptides, notably Fggftgarksarklark (identifier: 44588828). A comparative analysis reveals:
| Parameter | This compound | Fggftgarksarklark |
|---|---|---|
| Sequence | F-G-G-F-T-G-A-R-K-S-A-R-K-R-K-N-Q | F-G-G-F-T-G-A-R-K-S-A-R-K-L-A-R-K |
| Key Residue Differences | C-terminal: R-K-N-Q | C-terminal: L-A-R-K |
| Charge (pH 7.4) | Predominantly positive | Predominantly positive |
| Hydrophobicity | Moderate (aromatic + charged) | Moderate (aromatic + charged) |
The substitution of R-K-N-Q with L-A-R-K in Fggftgarksarklark introduces a leucine residue, which may enhance hydrophobic interactions with OPRL1’s lipid-rich binding pockets. Conversely, this compound’s asparagine (N) and glutamine (Q) residues could facilitate hydrogen bonding with polar receptor regions .
Functional and Pharmacological Profiles
While direct potency data (e.g., IC₅₀) are unavailable from the provided evidence, structural differences suggest divergent pharmacological behaviors:
- Selectivity : this compound’s C-terminal polar residues may reduce off-target effects on mu-opioid receptors compared to Fggftgarksarklark, which has higher hydrophobicity .
- Solubility : Analogous peptides with similar charge profiles (e.g., C7H5BrO2 in ) exhibit log S values between -2.63 and -1.98, suggesting moderate aqueous solubility. This compound’s additional polar residues may improve solubility relative to Fggftgarksarklark .
- Synthesis : Peptide synthesis methods for both compounds likely involve solid-phase techniques, though Fggftgarksarklark’s leucine residue may require optimized coupling conditions to avoid racemization .
Regulatory and Clinical Development
Regulatory frameworks (e.g., China’s consistency evaluation guidelines in ) emphasize rigorous bioequivalence and quality attribute comparisons for such candidates. Key considerations include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
